molecular formula C5H13LiSi B14442458 lithium;ethyl(trimethyl)silane CAS No. 79158-44-4

lithium;ethyl(trimethyl)silane

Cat. No.: B14442458
CAS No.: 79158-44-4
M. Wt: 108.2 g/mol
InChI Key: XGSBUUHNOUNTFY-UHFFFAOYSA-N
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Description

Lithium;ethyl(trimethyl)silane is an organosilicon compound that features a lithium atom bonded to an ethyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;ethyl(trimethyl)silane typically involves the reaction of ethyl(trimethyl)silane with a lithium reagent. One common method is the reaction of ethyl(trimethyl)silane with lithium metal in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Lithium;ethyl(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of organosilicon compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of lithium;ethyl(trimethyl)silane involves the transfer of the lithium atom to a target molecule, facilitating various chemical transformations. The compound can act as a nucleophile, attacking electrophilic centers in organic molecules. The trimethylsilyl group provides steric protection, enhancing the selectivity of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;ethyl(trimethyl)silane is unique due to the presence of both a lithium atom and a trimethylsilyl group, which imparts distinct reactivity and selectivity in chemical reactions. This combination makes it a valuable reagent in organic synthesis and material science .

Properties

CAS No.

79158-44-4

Molecular Formula

C5H13LiSi

Molecular Weight

108.2 g/mol

IUPAC Name

lithium;ethyl(trimethyl)silane

InChI

InChI=1S/C5H13Si.Li/c1-5-6(2,3)4;/h5H,1-4H3;/q-1;+1

InChI Key

XGSBUUHNOUNTFY-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[CH-][Si](C)(C)C

Origin of Product

United States

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